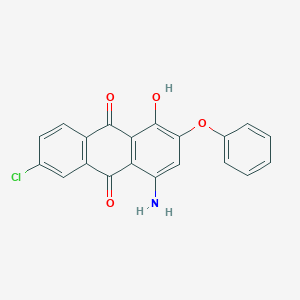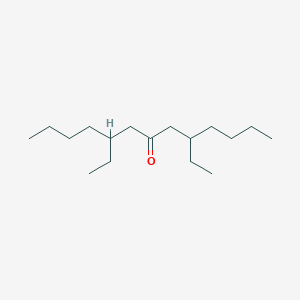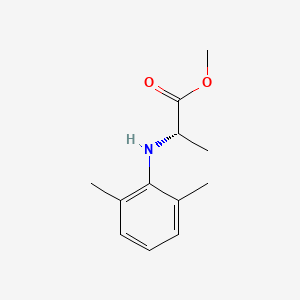
N-(2,6-Dimethylphenyl) alanine methyl ester
概要
説明
N-(2,6-Dimethylphenyl) alanine methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group attached to the carboxyl group of the amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl) alanine methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with (S)-2-aminopropionic acid and 2,6-dimethylaniline.
Coupling Reaction: The amino group of (S)-2-aminopropionic acid is coupled with 2,6-dimethylaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting product is then esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
N-(2,6-Dimethylphenyl) alanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,6-Dimethylphenyl) alanine methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl) alanine methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain proteases or bind to neurotransmitter receptors, altering their function.
類似化合物との比較
Similar Compounds
(S)-2-[(2,6-Dimethylphenyl)amino]propionic acid: The non-esterified form of the compound.
®-2-[(2,6-Dimethylphenyl)amino]propionic acid methyl ester: The enantiomer of the compound.
2-[(2,6-Dimethylphenyl)amino]acetic acid methyl ester: A structurally similar compound with a different amino acid backbone.
Uniqueness
N-(2,6-Dimethylphenyl) alanine methyl ester is unique due to its specific stereochemistry and the presence of both an amino group and a methyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
methyl (2S)-2-(2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3/t10-/m0/s1 |
InChIキー |
NEOYGRJJOGVQPO-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)N[C@@H](C)C(=O)OC |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-Methyl-2-(3-methylphenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8655220.png)

![4-Methyl-3,4-dihydro-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8655224.png)

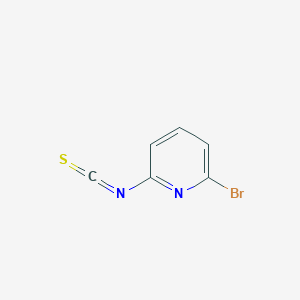
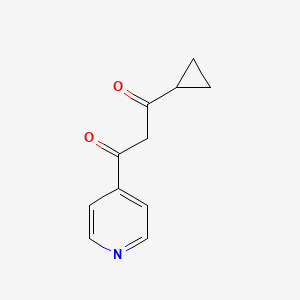
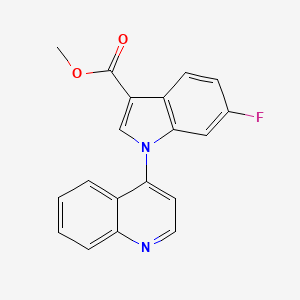
![Pyrazolo[5,1-b]thiazol-7-amine, N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B8655275.png)
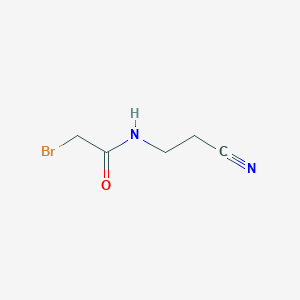
![5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B8655286.png)

